molecular formula C29H33FO8 B1200295 Dexamethasone acefurate CAS No. 83880-70-0

Dexamethasone acefurate

Cat. No.: B1200295
CAS No.: 83880-70-0
M. Wt: 528.6 g/mol
InChI Key: DDIWRLSEGOVQQD-BJRLRHTOSA-N
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Description

Dexamethasone acefurate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly for its ability to modulate the immune response and reduce inflammation .

Mechanism of Action

Target of Action

Dexamethasone acefurate, also known as Sch 31353, is a synthetic glucocorticoid corticosteroid . It primarily targets the glucocorticoid receptor (GR), a member of the nuclear receptor family . The GR plays a crucial role in the regulation of various physiological processes, including immune response, inflammation, and metabolism .

Mode of Action

Upon binding to the GR, this compound triggers changes in gene expression that lead to multiple downstream effects . This interaction results in decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation .

Biochemical Pathways

this compound affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, and genes involved in cytokine storm . It also influences calcium signaling, which is regulated by Kv1.3 potassium channels .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Dexamethasone, a related compound, is known to be metabolized by CYP3A .

Result of Action

The action of this compound leads to molecular and cellular effects. It reduces the production of pro-inflammatory cytokines like TNF-alpha, IL-23, and IL-12p70, while increasing the secretion of anti-inflammatory cytokine IL-10 . This results in an overall anti-inflammatory effect, beneficial in conditions like bronchial asthma, endocrine disorders, and rheumatic disorders .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of other drugs or substances can affect its metabolism and efficacy. Dexamethasone, for example, can induce the activity of CYP3A, its own metabolizing enzyme, leading to auto-induction and time-dependent pharmacokinetics . Furthermore, the ecological implications of dexamethasone have been studied, given its widespread use and potential environmental contamination .

Biochemical Analysis

Biochemical Properties

Dexamethasone acefurate plays a significant role in biochemical reactions due to its glucocorticoid activity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the glucocorticoid receptor, a type of nuclear receptor that, upon binding with this compound, translocates to the nucleus and influences gene expression . Additionally, this compound inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory molecules such as prostaglandins and leukotrienes . This inhibition is crucial for its anti-inflammatory effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can suppress the activation of antigen-presenting cells by inhibiting the production of cytokines such as TNF-alpha, IL-12, and IL-23 . This suppression leads to reduced T-cell activation and a dampened immune response. Furthermore, this compound can induce apoptosis in certain cell types, contributing to its immunosuppressive effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, regulating the transcription of target genes . This regulation can lead to the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes. Additionally, this compound can inhibit the activity of transcription factors such as NF-κB, further reducing the expression of inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its efficacy . Long-term exposure to this compound can lead to changes in cellular function, such as the development of resistance to its effects or alterations in cell signaling pathways . These temporal effects are important to consider in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively reduce inflammation and suppress the immune response without significant adverse effects . At higher doses, this compound can cause toxic effects such as immunosuppression, increased susceptibility to infections, and metabolic disturbances . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes hydroxylation by the enzyme CYP3A4 to form 6α- and 6β-hydroxydexamethasone . It can also be reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and converted back to dexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 1 . These metabolic pathways are crucial for the regulation of its activity and duration of action.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to plasma proteins, which facilitates its transport in the bloodstream . Additionally, this compound can interact with specific transporters and binding proteins that influence its localization and accumulation within cells . These interactions are essential for its therapeutic effects and bioavailability.

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it exerts its effects on gene expression . The compound can also localize to other cellular compartments, such as the cytoplasm, where it interacts with various signaling molecules and enzymes . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations, influencing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone acefurate involves multiple steps. One common method starts with dexamethasone acetate epoxide as the starting material. The process includes ring-opening reactions, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and neutralization and salification reactions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and stability of the final product. The process is optimized for high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Dexamethasone acefurate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Dexamethasone acefurate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Dexamethasone acefurate is unique due to its esterified form, which enhances its stability and bioavailability compared to other glucocorticoids. This makes it particularly useful in formulations requiring prolonged release and targeted delivery.

Properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FO8/c1-16-12-21-20-8-7-18-13-19(32)9-10-26(18,3)28(20,30)23(33)14-27(21,4)29(16,24(34)15-37-17(2)31)38-25(35)22-6-5-11-36-22/h5-6,9-11,13,16,20-21,23,33H,7-8,12,14-15H2,1-4H3/t16-,20+,21+,23+,26+,27+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIWRLSEGOVQQD-BJRLRHTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022900
Record name Dexamethasone acefurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83880-70-0
Record name Dexamethasone acefurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83880-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamethasone acefurate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083880700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexamethasone acefurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXAMETHASONE ACEFURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4N6E1T46B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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